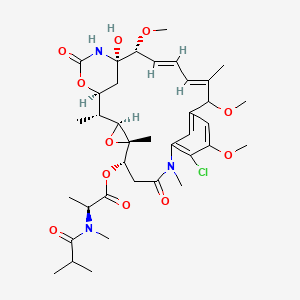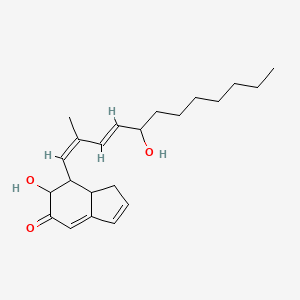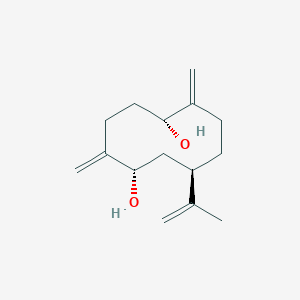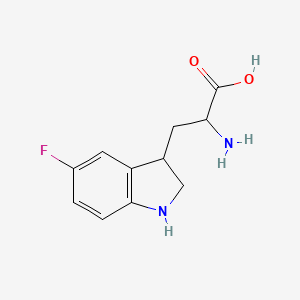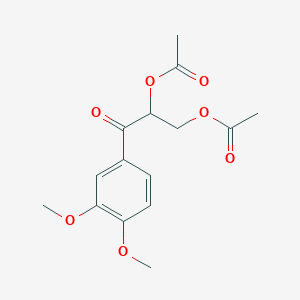
2,3-Diacetoxypropioveratrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-diacetoxypropioveratrone is an aromatic ketone that is propiophenone substituted by acetoxy groups at positions 1 and 2 and methoxy groups at positions 3' and 4' respectively. It is an aromatic ketone, a dimethoxybenzene and an acetate ester. It derives from a propiophenone.
Applications De Recherche Scientifique
Biosynthetic Pathways for Chemical Production
Research into biosynthetic pathways has shown significant advancements in the production of chemicals like 3-hydroxypropionic acid, which is closely related to 2,3-Diacetoxypropioveratrone. These pathways are crucial for synthesizing novel polymer materials and derivatives, providing alternatives to traditional chemical synthesis. The engineering of microbes for the production of these chemicals is a key area of focus (Jiang, Meng, & Xian, 2009).
Production from Renewable Resources
The biological production of chemicals like 3-hydroxypropionic acid from glucose or glycerol is another significant area of research. This process involves microbial production and is an example of utilizing renewable resources for chemical synthesis, which could potentially be applied to compounds like this compound (Kumar, Ashok, & Park, 2013).
Antioxidant Activity and Health Implications
Studies have shown that certain chemicals structurally similar to this compound, such as resveratrol, exhibit antioxidant and antiproliferative activities. Understanding these properties can help in exploring the potential health benefits and applications of related compounds (Stivala et al., 2001).
Metabolic Engineering for Chemical Production
Metabolic engineering of microorganisms like Klebsiella pneumoniae and Escherichia coli for high-yield chemical production, including compounds related to this compound, is a significant research focus. This involves optimizing metabolic pathways to increase production efficiency (Li, Wang, Ge, & Tian, 2016).
CO2 Utilization in Chemical Synthesis
There's ongoing research in using CO2 as a feedstock for chemical synthesis, including the production of platform chemicals like 3-hydroxypropionic acid. This approach, applicable to related compounds, is important for sustainable and environmentally friendly production processes (Wang et al., 2016).
Propriétés
Formule moléculaire |
C15H18O7 |
|---|---|
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
[2-acetyloxy-3-(3,4-dimethoxyphenyl)-3-oxopropyl] acetate |
InChI |
InChI=1S/C15H18O7/c1-9(16)21-8-14(22-10(2)17)15(18)11-5-6-12(19-3)13(7-11)20-4/h5-7,14H,8H2,1-4H3 |
Clé InChI |
CCCJAULJBXHHEV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(C(=O)C1=CC(=C(C=C1)OC)OC)OC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyoct-3-yn-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259709.png)

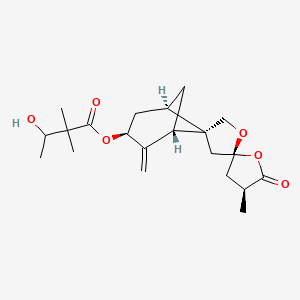
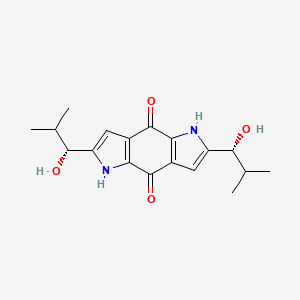
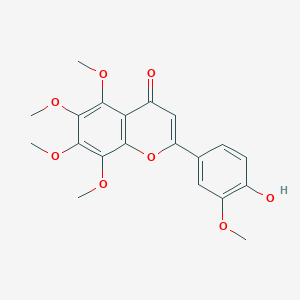

![(1R,4S,6S,9E,13R,14R)-13-hydroxy-4,9,13-trimethyl-17-methylidene-5,15-dioxatricyclo[12.3.1.04,6]octadec-9-en-16-one](/img/structure/B1259718.png)
